![molecular formula C12H12N2O6 B12489359 ethyl 5-{[(furan-2-ylcarbonyl)oxy]methyl}-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate](/img/structure/B12489359.png)
ethyl 5-{[(furan-2-ylcarbonyl)oxy]methyl}-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ETHYL 5-[(FURAN-2-CARBONYLOXY)METHYL]-2-OXO-1,3-DIHYDROIMIDAZOLE-4-CARBOXYLATE is a complex organic compound that features a furan ring, an imidazole ring, and ester functionalities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-[(FURAN-2-CARBONYLOXY)METHYL]-2-OXO-1,3-DIHYDROIMIDAZOLE-4-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the esterification of furan-2-carboxylic acid with ethanol in the presence of a strong acid catalyst to form ethyl furan-2-carboxylate. This intermediate is then reacted with 2-oxo-1,3-dihydroimidazole-4-carboxylic acid under controlled conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. The use of automated systems for reagent addition and temperature control is also common to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
ETHYL 5-[(FURAN-2-CARBONYLOXY)METHYL]-2-OXO-1,3-DIHYDROIMIDAZOLE-4-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Aqueous sodium hydroxide or hydrochloric acid for hydrolysis.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Corresponding alcohols.
Substitution: Furan-2-carboxylic acid and 2-oxo-1,3-dihydroimidazole-4-carboxylic acid.
Aplicaciones Científicas De Investigación
ETHYL 5-[(FURAN-2-CARBONYLOXY)METHYL]-2-OXO-1,3-DIHYDROIMIDAZOLE-4-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of ETHYL 5-[(FURAN-2-CARBONYLOXY)METHYL]-2-OXO-1,3-DIHYDROIMIDAZOLE-4-CARBOXYLATE involves its interaction with specific molecular targets. The furan and imidazole rings can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparación Con Compuestos Similares
Similar Compounds
ETHYL 5-[(FURAN-2-CARBONYLOXY)METHYL]-2-OXO-1,3-DIHYDROIMIDAZOLE-4-CARBOXYLATE: shares similarities with other furan and imidazole derivatives, such as:
Uniqueness
The uniqueness of ETHYL 5-[(FURAN-2-CARBONYLOXY)METHYL]-2-OXO-1,3-DIHYDROIMIDAZOLE-4-CARBOXYLATE lies in its combined structural features, which confer specific chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C12H12N2O6 |
|---|---|
Peso molecular |
280.23 g/mol |
Nombre IUPAC |
ethyl 5-(furan-2-carbonyloxymethyl)-2-oxo-1,3-dihydroimidazole-4-carboxylate |
InChI |
InChI=1S/C12H12N2O6/c1-2-18-11(16)9-7(13-12(17)14-9)6-20-10(15)8-4-3-5-19-8/h3-5H,2,6H2,1H3,(H2,13,14,17) |
Clave InChI |
JBSNMSGZLAJBJW-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(NC(=O)N1)COC(=O)C2=CC=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


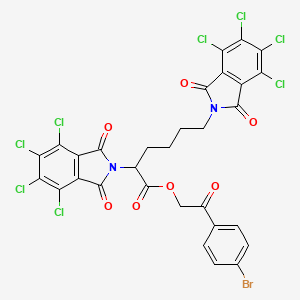
![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(3,5-dichloro-4-methoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12489305.png)
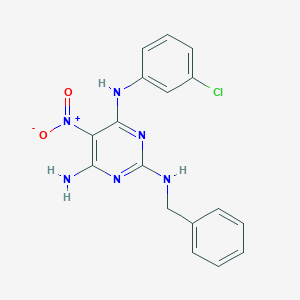
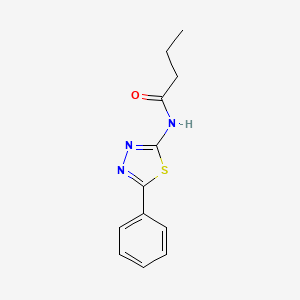
![4-phenoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B12489316.png)
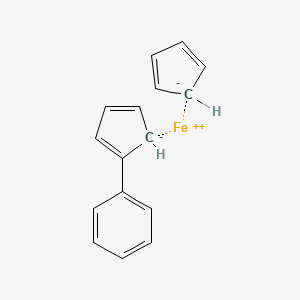
![2-{4-[4-(benzyloxy)-3-methoxyphenyl]-3-methyl-5-oxo-7-(thiophen-2-yl)-4,5,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinolin-1-yl}benzoic acid](/img/structure/B12489324.png)
![Propyl 5-{[(2,4-dimethylphenoxy)acetyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12489326.png)
![N-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methyl}ethanamine](/img/structure/B12489332.png)

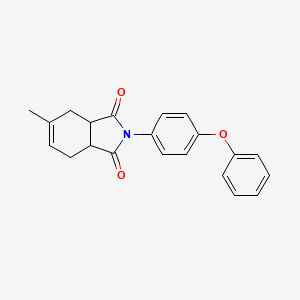
![4-Methyl-6-[3-(4-methylphenyl)-5-(trifluoromethyl)pyrazol-1-yl]pyrimidin-2-amine](/img/structure/B12489352.png)
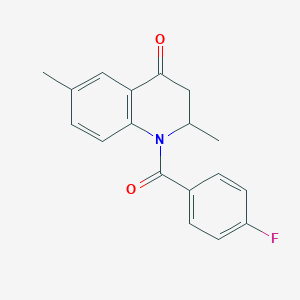
![6-ethyl-3-[(4-methylphenyl)carbonyl]quinolin-4(1H)-one](/img/structure/B12489368.png)
